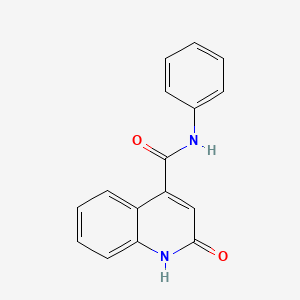![molecular formula C19H21NO4 B11048535 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)
1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières et les intermédiaires sont soigneusement choisis pour assurer la formation correcte du produit souhaité. Les voies de synthèse courantes peuvent inclure :
Réactions de cyclisation : Formation du noyau pyrroloquinoléine par cyclisation de précurseurs appropriés.
Transformations de groupes fonctionnels : Introduction de groupes hydroxyle, méthyle et pyrane par des réactions de fonctionnalisation sélectives.
Étapes d'oxydation et de réduction : Pour obtenir l'état d'oxydation correct des groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer :
Catalyse : Utilisation de catalyseurs pour améliorer l'efficacité de la réaction.
Techniques de purification : telles que la chromatographie et la cristallisation pour isoler le produit souhaité.
Évolutivité : S'assurer que le processus peut être mis à l'échelle du laboratoire à l'échelle industrielle sans perte d'efficacité significative.
Analyse Des Réactions Chimiques
Types de réactions
1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes hydroxyle en groupes carbonyle.
Réduction : Réduction de groupes carbonyle en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d'autres substituants.
Addition : Addition de petites molécules à des doubles liaisons ou à d'autres sites réactifs.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour les réactions de réduction.
Réactifs de substitution : tels que les halogènes ou les nucléophiles pour les réactions de substitution.
Catalyseurs : tels que le palladium ou le platine pour l'hydrogénation catalytique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de nouveaux dérivés substitués.
Applications de recherche scientifique
1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one possède plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme composé de tête pour le développement de médicaments en raison de sa structure unique et de ses groupes fonctionnels.
Science des matériaux : Utilisation dans la synthèse de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Études biologiques : Étude de son activité biologique et de ses effets thérapeutiques potentiels.
Applications industrielles : Utilisation comme intermédiaire dans la synthèse d'autres molécules organiques complexes.
Mécanisme d'action
Le mécanisme d'action de 1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Liaison à des enzymes ou à des récepteurs : Modulation de leur activité et conduisant à des effets biologiques spécifiques.
Interférence avec les processus cellulaires : tels que la réplication de l'ADN ou la synthèse des protéines.
Activation ou inhibition de voies de signalisation : conduisant à des changements dans le comportement cellulaire.
Applications De Recherche Scientifique
1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity and leading to specific biological effects.
Interference with cellular processes: Such as DNA replication or protein synthesis.
Activation or inhibition of signaling pathways: Leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
1-hydroxy-4,4,6-triméthyl-1-(4-oxotétrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure :
Autres dérivés de pyrroloquinoléine : avec différents substituants ou groupes fonctionnels.
Composés présentant des groupes fonctionnels similaires : tels que des groupes hydroxyle, méthyle ou pyrane.
Composés analogues : avec des motifs structuraux similaires mais des structures globales différentes.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3-hydroxy-9,11,11-trimethyl-3-(4-oxooxan-3-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C19H21NO4/c1-11-9-18(2,3)20-16-12(11)5-4-6-13(16)19(23,17(20)22)14-10-24-8-7-15(14)21/h4-6,9,14,23H,7-8,10H2,1-3H3 |
Clé InChI |
XFLCHAVZLHWJKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2C3=C1C=CC=C3C(C2=O)(C4COCCC4=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![5-benzyl-4,4-dimethyl-8-(morpholin-4-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11048507.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)


![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
